Cl-HIBO
Overview
Description
Molecular Structure Analysis
The molecular weight of Cl-HIBO is 206.59 . Its chemical formula is C6H7ClN2O4 .Physical And Chemical Properties Analysis
Cl-HIBO is soluble to 20 mM in water .Relevant Papers The paper “Design, synthesis, and pharmacology of a highly subtype-selective GluR1/2 agonist, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO)” by Bjerrum EJ, et al. published in J Med Chem in 2003 seems to be a key reference for Cl-HIBO. Unfortunately, I couldn’t retrieve more papers in the search results.
Scientific Research Applications
Cl-HIBO, or 4-Chlorohomoibotenic acid, is a compound that acts as a full agonist at AMPA receptors (AMPARs). It is the most selective agonist reported to-date for GluR1/2 . This makes Cl-HIBO a valuable tool for studying the biological behavior and distribution of AMPARs .
- Summary of the Application : Cl-HIBO is used in neuroscience research to study the function and distribution of AMPA receptors, particularly those containing GluR1 and GluR2 subunits .
- Results or Outcomes : The use of Cl-HIBO has helped researchers gain a better understanding of AMPA receptors and their role in the brain. For example, it has been found that Cl-HIBO is a subtype-selective and strongly desensitizing AMPA receptor agonist; selective for GluA1 and GluA2 subunit-containing receptors .
properties
IUPAC Name |
2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXCQTXUSQQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cl-HIBO |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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